Benzyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
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Overview
Description
Benzyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate is a pyrazoline derivative . Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. They have garnered interest due to their biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties .
Synthesis Analysis
The synthesis of this compound involves a three-step protocol. Detailed characterization using techniques such as 1H-NMR , 13C-NMR , IR spectroscopy , and mass spectrometry (HRMS) confirms its structure .
Molecular Structure Analysis
The molecular formula of Benzyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate is C17H12BrClN4O3S . Notably, it contains a thiol (C-SH)-type carbon atom, as evidenced by the shift in the signal of the triazole carbon 3-C atom in the 2D NMR spectroscopic analysis .
Scientific Research Applications
- Pyrazolines, including derivatives like this compound, have demonstrated antibacterial properties . Researchers have explored their potential in combating bacterial infections, which is crucial for developing new therapeutic agents.
- Another area of interest is antifungal activity. Pyrazoline derivatives have been investigated for their effectiveness against fungal pathogens . Understanding their mechanisms of action can lead to novel antifungal drugs.
- Pyrazolines may exhibit antiparasitic effects. Researchers have studied their impact on parasites, aiming to develop treatments for parasitic diseases .
- Oxidative stress plays a role in various diseases. Pyrazolines, including the compound , have been explored for their antioxidant properties . Additionally, their potential as antitumor agents warrants further investigation.
- This study investigated the neurotoxic potential of the synthesized pyrazoline derivative on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in rainbow trout alevins’ brains . AchE inhibition affects nerve transmission and behavior, making it relevant for neurotoxicity assessment.
- The compound’s anticancer screening against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells was evaluated . Such investigations contribute to our understanding of potential cancer therapies.
Antibacterial Activity
Antifungal Potential
Antiparasitic Properties
Antioxidant and Antitumor Activities
Neurotoxicity Assessment
Breast Cancer Screening
Safety and Hazards
properties
IUPAC Name |
benzyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S2/c22-15-6-8-16(9-7-15)24-20(26)19-17(10-11-28-19)23-21(24)29-13-18(25)27-12-14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCMWHIFCASRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
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